molecular formula C12H13NO2 B009384 (3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole CAS No. 105158-68-7

(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole

Cat. No. B009384
M. Wt: 203.24 g/mol
InChI Key: IFVQHWNDNADGRU-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole is a novel compound that has attracted the attention of researchers in recent years. This compound has potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In

Mechanism Of Action

The mechanism of action of ((3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole is not yet fully understood. However, it has been reported that this compound has the potential to interact with specific receptors in the body, leading to various biological effects. For example, this compound has been shown to have anti-inflammatory and anti-tumor activities in vitro.

Biochemical And Physiological Effects

((3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole has been reported to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This compound has also been shown to induce apoptosis in cancer cells. Furthermore, this compound has been reported to have antioxidant activity, which may be beneficial in the prevention of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using ((3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole in lab experiments is its potential to interact with specific receptors, leading to various biological effects. Another advantage is its relatively simple synthesis method. However, one of the limitations of using this compound in lab experiments is its limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on ((3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole. One possible direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail, which may provide insights into its potential therapeutic applications. Furthermore, the exploration of the potential side effects and toxicity of this compound is also an important future direction for research.

Synthesis Methods

The synthesis method of ((3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole involves the reaction of 2-ethoxy-3-formylindole with hydroxylamine-O-sulfonic acid in the presence of acetic anhydride. This reaction leads to the formation of the oxime, which is then treated with acetic anhydride and sodium acetate to yield the target compound. This method has been reported in a recent publication by Zhou et al. (2021).

Scientific Research Applications

((3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole has potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs targeting various diseases. In pharmacology, this compound can be used to study the mechanism of action of drugs targeting specific receptors. In biochemistry, this compound can be used to study the interaction between proteins and ligands.

properties

CAS RN

105158-68-7

Product Name

(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(3aR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole

InChI

InChI=1S/C12H13NO2/c1-2-14-12-13-10-7-8-5-3-4-6-9(8)11(10)15-12/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1

InChI Key

IFVQHWNDNADGRU-MNOVXSKESA-N

Isomeric SMILES

CCOC1=N[C@@H]2CC3=CC=CC=C3[C@@H]2O1

SMILES

CCOC1=NC2CC3=CC=CC=C3C2O1

Canonical SMILES

CCOC1=NC2CC3=CC=CC=C3C2O1

synonyms

4H-Indeno[2,1-d]oxazole,2-ethoxy-3a,8b-dihydro-,(3aR,8bS)-rel-(9CI)

Origin of Product

United States

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